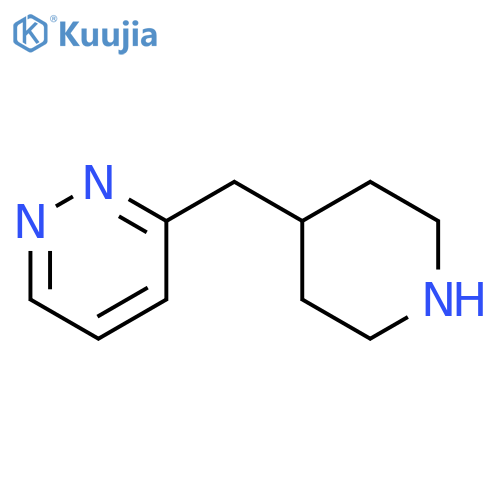

Cas no 1380711-02-3 (3-(Piperidin-4-ylmethyl)pyridazine)

3-(Piperidin-4-ylmethyl)pyridazine 化学的及び物理的性質

名前と識別子

-

- 3-(Piperidin-4-ylmethyl)pyridazine

- 3-(4-Piperidylmethyl)pyridazine

- Pyridazine, 3-(4-piperidinylmethyl)-

-

- MDL: MFCD25370572

- インチ: 1S/C10H15N3/c1-2-10(13-12-5-1)8-9-3-6-11-7-4-9/h1-2,5,9,11H,3-4,6-8H2

- InChIKey: PFMBJLLIEKDAEK-UHFFFAOYSA-N

- ほほえんだ: C1(CC2CCNCC2)=NN=CC=C1

計算された属性

- せいみつぶんしりょう: 177.127

- どういたいしつりょう: 177.127

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.8A^2

3-(Piperidin-4-ylmethyl)pyridazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1052142-1g |

3-(4-Piperidylmethyl)pyridazine |

1380711-02-3 | 95% | 1g |

$1045 | 2024-07-20 | |

| eNovation Chemicals LLC | Y1052142-1g |

3-(4-Piperidylmethyl)pyridazine |

1380711-02-3 | 95% | 1g |

$1045 | 2025-02-18 | |

| eNovation Chemicals LLC | Y1052142-1g |

3-(4-Piperidylmethyl)pyridazine |

1380711-02-3 | 95% | 1g |

$1045 | 2025-02-28 |

3-(Piperidin-4-ylmethyl)pyridazine 関連文献

-

Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

Related Articles

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

3-(Piperidin-4-ylmethyl)pyridazineに関する追加情報

Comprehensive Overview of 3-(Piperidin-4-ylmethyl)pyridazine (CAS No. 1380711-02-3): Properties, Applications, and Research Insights

3-(Piperidin-4-ylmethyl)pyridazine (CAS No. 1380711-02-3) is a heterocyclic compound featuring a pyridazine ring linked to a piperidine moiety via a methylene bridge. This unique structure endows it with significant potential in medicinal chemistry and drug discovery. The compound's molecular formula and structural features make it a versatile building block for designing bioactive molecules, particularly in targeting central nervous system (CNS) disorders and enzyme modulation. Researchers are increasingly exploring its role in kinase inhibition and GPCR targeting, aligning with current trends in precision medicine.

In recent years, the demand for piperidine derivatives like 3-(Piperidin-4-ylmethyl)pyridazine has surged due to their relevance in neuropharmacology and cancer therapeutics. A 2023 study highlighted its potential as a scaffold for selective serotonin reuptake inhibitors (SSRIs), addressing growing interest in mental health treatments. The compound's lipophilicity and hydrogen-bonding capacity also make it a candidate for optimizing blood-brain barrier permeability—a key focus area in neurodegenerative disease research.

Synthetic routes to CAS 1380711-02-3 often involve reductive amination or nucleophilic substitution strategies, with yields optimized through microwave-assisted synthesis—a technique gaining traction in green chemistry. Analytical characterization typically combines HPLC purity analysis (>98%) and LC-MS spectral confirmation. These protocols cater to pharmaceutical industry standards where impurity profiling is critical for regulatory compliance.

The compound's structure-activity relationship (SAR) has been investigated in fragment-based drug design, particularly for allosteric modulators. Its pyridazine core enables π-stacking interactions with protein targets, while the piperidine nitrogen facilitates salt bridge formation—properties exploited in developing ATX inhibitors for fibrosis treatment. Such applications resonate with the rising prevalence of chronic inflammatory diseases globally.

From a commercial perspective, 3-(Piperidin-4-ylmethyl)pyridazine is supplied by specialty chemical vendors as a GMP-grade intermediate, with pricing reflecting its high purity (>99%) and chiral purity requirements. Storage recommendations emphasize argon atmosphere protection to prevent degradation, addressing stability concerns common to N-heterocycles. These specifications align with industry demand for stable pharmacophores in long-term drug development projects.

Emerging research directions include exploring its metal-chelating properties for Alzheimer's therapeutics and radiopharmaceutical labeling—topics frequently searched in academic databases. The compound's bicyclic analog development also shows promise in antibacterial applications, coinciding with global efforts to combat antimicrobial resistance (AMR). Such multidisciplinary relevance ensures sustained scientific interest in this privileged structure.

Regulatory considerations for CAS 1380711-02-3 focus on REACH compliance and ICH guidelines for impurity thresholds. Safety data sheets recommend standard laboratory handling precautions, though its ecotoxicological profile remains under study—a gap frequently queried in environmental chemistry forums. These aspects are crucial for researchers balancing compound efficacy with sustainability metrics in modern drug discovery pipelines.

1380711-02-3 (3-(Piperidin-4-ylmethyl)pyridazine) 関連製品

- 2640974-55-4(2-[1-(Pyrimidine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine)

- 1248170-32-2(3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonane-9-sulfonyl chloride)

- 2680707-05-3(6-methoxy-5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-3-carboxylic acid)

- 1806474-90-7(3-Methoxy-4-phenylpyridine-5-methanol)

- 1699441-42-3(1-Acetyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid)

- 1806518-21-7(2,6-Diamino-7-iodo-1H-benzimidazole)

- 1752-01-8(5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione)

- 1774901-23-3(4-Chloro-8-isobutyl-8H-pteridin-7-one)

- 1805518-65-3(2-Bromo-3-chloro-5-fluorophenol)

- 1015539-59-9(2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide)